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Abstract
The study of shoot branching in plants is fundamental to understanding plant architecture and

developmental plasticity. The discovery of the ramosus (rms) mutants in pea (Pisum sativum)

has been pivotal in unraveling the complex genetic and hormonal control of this process. These

mutants, characterized by their increased branching phenotype, have led to the identification of

a novel long-distance signaling pathway and the discovery of strigolactones as a new class of

plant hormones. This technical guide provides an in-depth overview of the core findings related

to the rms mutants, intended for researchers, scientists, and drug development professionals. It

details the quantitative phenotypic data, experimental protocols used in their characterization,

and the intricate signaling pathways that have been elucidated through their study.

Introduction
Apical dominance, the phenomenon where the central stem of a plant grows more strongly

than the lateral stems, has long been a subject of botanical research. The discovery of mutants

with altered branching patterns has provided powerful tools to dissect the underlying molecular

mechanisms. In pea, a series of recessive mutants, collectively named ramosus (rms), exhibit a

striking increase in shoot branching from both basal and aerial nodes.[1][2] Initial genetic

screens and subsequent allelism tests identified several loci—RMS1, RMS2, RMS3, RMS4,

and RMS5—that play crucial roles in the suppression of axillary bud outgrowth.[3] The

characterization of these mutants has not only illuminated the genetic control of branching in

pea but has also revealed a highly conserved signaling pathway across the plant kingdom, with

orthologous genes identified in species like Arabidopsis thaliana (MAX genes) and rice (D
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genes).[4] This guide will delve into the key discoveries stemming from the analysis of rms

mutants, with a focus on the quantitative data, experimental methodologies, and the current

understanding of the signaling networks.

Quantitative Phenotypic Data of ramosus Mutants
The hallmark of the rms mutants is their increased branching phenotype. This is quantitatively

assessed by measuring parameters such as the number of branches, the total length of lateral

shoots, and overall plant height. The tables below summarize key quantitative data from

studies on various rms mutants compared to their wild-type (WT) counterparts.

Table 1: Branching Phenotype of rms Mutants

Genotype
Total Lateral
Length (mm)

Number of
First Order
Laterals

Main Stem
Length (mm)

Reference(s)

WT (cv Torsdag) ~0 ~0-1 ~800 [5]

rms2 (cv

Torsdag)
~700 >5 ~600

rms3-2 (cv

Torsdag)
~400 >5 ~650

rms4 (cv

Torsdag)
~500 >5 ~650

WT (cv Paloma)
Variable, less

vigorous
1-2 ~250

rms1-4 (cv

Paloma)
Substantial >2 ~180

rms5-3 (cv

Paloma)
Substantial >2 ~200

rms1-4 rms5-3

(double mutant)

More substantial

than single

mutants

>2 ~180
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Table 2: Hormone Levels in rms Mutants

Genotype
Xylem Sap Zeatin
Riboside [ZR]
(ng/mL)

Shoot Indole-3-
Acetic Acid [IAA]
(ng/g FW)

Reference(s)

WT (cv Weitor) ~10-15 ~20-30

rms1 Significantly reduced
Not depleted,

sometimes elevated

rms2 Elevated Elevated (up to 5-fold)

rms3 Reduced Elevated (up to 2-fold)

rms4 Significantly reduced Not reduced

rms5 Reduced Not depleted

Experimental Protocols
The characterization of the ramosus mutants has relied on a combination of classical genetics,

plant physiology, and molecular biology techniques. Below are detailed methodologies for key

experiments.

Plant Material and Growth Conditions
Pea Cultivars: Commonly used wild-type cultivars include 'Torsdag' (tall), 'Paloma' (dwarf),

'Weitor', and 'Parvus'. The rms mutants are typically induced in these genetic backgrounds.

Growth Medium: Plants are often grown in a 1:1 (v/v) mixture of vermiculite and 10-mm

dolerite chips, topped with a layer of pasteurized peat/sand potting mix.

Nutrient Supply: A complete nutrient solution is typically supplied to the plants on a weekly

basis.

Photoperiod: Plants are grown under controlled photoperiods, often 18 hours of light, to

promote vegetative growth and branching.
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Nodulation: For studies not focused on symbiosis, nodulation is prevented by excluding

Rhizobium from the growth medium.

Grafting Techniques
Grafting has been instrumental in identifying the presence of long-distance, graft-transmissible

signals that regulate branching.

This is the most common grafting method used in pea branching studies.

Plant Age: Seedlings are used for grafting approximately 7-9 days after sowing, prior to any

visible axillary bud release.

Incision: A transverse cut is made through the epicotyl of the rootstock plant, approximately

1-2 cm above the cotyledons. A vertical slit is then made in the center of the cut surface.

Scion Preparation: The scion (the shoot to be grafted) is excised from another seedling with

a transverse cut. The base of the scion is then trimmed into a wedge shape that matches the

slit in the rootstock.

Joining: The scion wedge is inserted firmly into the rootstock slit.

Securing: The graft junction is held together with a small piece of flexible tubing or parafilm.

Recovery: Grafted plants are maintained in a high-humidity environment for 5-7 days to

promote healing of the graft union.

This technique involves inserting a piece of stem (the interstock) between the scion and the

rootstock.

Procedure: An epicotyl graft is performed as described above. A second graft is then made

on top of the first, creating a scion/interstock/rootstock combination.

Purpose: This method is used to determine if a signal can pass through a piece of tissue of a

different genotype.

This technique allows for two shoots of different genotypes to be grown on a single rootstock.
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Procedure: One cotyledon is removed from the rootstock seedling. The axillary bud in the

remaining cotyledon is allowed to grow out, creating a second shoot. A scion of a different

genotype is then grafted onto the main epicotyl.

Purpose: This allows for the direct comparison of the branching phenotypes of two different

genotypes under the influence of the same root-derived signals.

Hormone Analysis
Xylem Sap Collection: The shoot is excised at the epicotyl. The cut surface is placed in a

tube connected to a vacuum pump, and xylem sap is collected under gentle suction for 90-

100 minutes.

Internal Standards: Deuterium-labeled cytokinin internal standards are added to the collected

sap for accurate quantification.

Purification: The sap is filtered, and cytokinins are often purified using solid-phase extraction

(SPE) C18 columns.

Quantification: Cytokinin levels are quantified using liquid chromatography-tandem mass

spectrometry (LC-MS/MS).

Tissue Harvest: Shoot tips or specific internodal regions are harvested and immediately

frozen in liquid nitrogen to halt metabolic activity.

Homogenization and Extraction: The frozen tissue is homogenized in a buffer, and a known

amount of a stable isotope-labeled internal standard (e.g., ¹³C₆-IAA) is added. The sample is

then extracted, often with a methanol-based solvent.

Purification: The extract is purified using solid-phase extraction, employing amino and

polymethylmethacrylate columns.

Derivatization: The purified extract is derivatized, for example, with diazomethane, to make

the IAA volatile for gas chromatography.

Quantification: IAA levels are quantified by gas chromatography-mass spectrometry (GC-

MS) using selected reaction monitoring.
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Root Exudate Collection: Plants are grown hydroponically in a nutrient solution. The solution

is replaced with a phosphate-deficient solution for a period to stimulate strigolactone

production. The root exudates are then collected from this solution.

Extraction: The collected exudate is passed through a C18 solid-phase extraction column to

capture the strigolactones.

Elution and Purification: The strigolactones are eluted from the column with a solvent like

acetone, and the eluate is further purified.

Quantification: Strigolactone levels are quantified using liquid chromatography-tandem mass

spectrometry (LC-MS/MS).

Gene Expression Analysis
RNA Extraction: Total RNA is extracted from specific plant tissues (e.g., epicotyls, nodes)

using a standard protocol, such as a TRIzol-based method or a commercial kit.

DNase Treatment: The extracted RNA is treated with DNase to remove any contaminating

genomic DNA.

Reverse Transcription: First-strand cDNA is synthesized from the RNA template using a

reverse transcriptase enzyme and oligo(dT) or random primers.

Quantitative PCR (qPCR): The relative transcript abundance of the RMS genes is

determined by qPCR using gene-specific primers. A housekeeping gene (e.g., actin) is used

as an internal control for normalization.

Signaling Pathways and Experimental Workflows
The study of ramosus mutants has led to the development of a comprehensive model for the

control of shoot branching in pea. This model involves the interplay of several long-distance

signals, including auxin, cytokinin, and strigolactones.

The ramosus Signaling Pathway
The RMS genes are integral components of the strigolactone biosynthesis and signaling

pathway.
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RMS1andRMS5: These genes encode enzymes involved in the biosynthesis of

strigolactones. RMS1 is orthologous to MAX4 in Arabidopsis and encodes a carotenoid

cleavage dioxygenase. RMS5 is orthologous to MAX3 and also encodes a carotenoid

cleavage dioxygenase. Both are required for the production of a graft-transmissible

branching inhibitor, which was later identified as a strigolactone or a precursor.

RMS4: This gene is involved in strigolactone perception and signaling. It is orthologous to

MAX2 in Arabidopsis and encodes an F-box protein that is a component of an SCF E3

ubiquitin ligase complex. Mutants in RMS4 are insensitive to the application of

strigolactones.

RMS3: This gene is also thought to be involved in strigolactone signaling, likely acting

downstream of RMS1 and RMS5.

RMS2: The role of RMS2 is more complex. It appears to be involved in a feedback loop that

regulates both strigolactone biosynthesis and cytokinin levels. It has been identified as an

auxin receptor of the AFB4/5 clade.

The current model suggests that auxin, produced in the shoot apex, moves down the stem and

promotes the expression of RMS1 and RMS5, leading to the synthesis of strigolactones.

Strigolactones then move upwards in the xylem and inhibit the outgrowth of axillary buds.

There is also a complex feedback loop where the strigolactone signal, perceived by RMS4,

regulates the expression of the strigolactone biosynthesis genes. The RMS2-dependent signal

acts as a shoot-to-root feedback mechanism that influences both strigolactone biosynthesis

and cytokinin export from the roots.
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Caption: A simplified model of the ramosus signaling pathway in pea.
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Experimental Workflow for Characterizing a Novel
Branching Mutant
The discovery and characterization of the ramosus mutants followed a logical experimental

progression. A similar workflow can be applied to the study of new branching mutants.

Mutant Screen
(e.g., EMS mutagenesis)

Isolate Increased
Branching Mutants

Genetic Analysis
(Allelism tests, mapping)

Phenotypic Characterization
(Branch number, length, height)

Gene Cloning and
Expression Analysis

Grafting Experiments
(WT, other mutants)

Hormone Analysis
(Auxin, Cytokinin, Strigolactone)

Model Development

Click to download full resolution via product page

Caption: A typical experimental workflow for the discovery and characterization of branching

mutants.
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Conclusion
The study of the ramosus mutants in pea has been a cornerstone of modern plant

developmental biology. It has not only provided a detailed understanding of the genetic and

hormonal regulation of shoot branching but has also led to the identification of a new class of

plant hormones, the strigolactones. The experimental approaches developed to characterize

these mutants, particularly the sophisticated grafting techniques, have set a precedent for the

study of long-distance signaling in plants. The ongoing research in this field continues to build

upon this foundational work, further elucidating the intricate networks that govern plant

architecture. The knowledge gained from these studies has significant implications for

agriculture, offering potential avenues for the genetic improvement of crop varieties with

desirable branching patterns.
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The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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